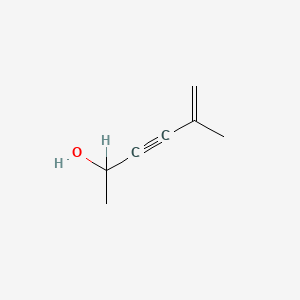

5-Methyl-5-hexen-3-yn-2-ol

Description

Contextualization within the Broader Field of Alkenynol Chemistry

Alkenynols, such as 5-methyl-5-hexen-3-yn-2-ol, are a subclass of organic molecules that possess both a carbon-carbon double bond (alkene) and a carbon-carbon triple bond (alkyne), in addition to a hydroxyl (-OH) group. This combination of functional groups within a single molecule provides a rich platform for a wide array of chemical transformations. The interplay between the alkene, alkyne, and alcohol moieties allows for sequential or domino reactions, enabling the construction of complex molecular architectures from relatively simple starting materials. The field of alkenynol chemistry is a vibrant area of research, continually exploring new synthetic methods and applications for these versatile building blocks.

Significance of Multifunctional Alkenynols as Architecturally Complex Synthetic Intermediates and Mechanistic Probes

The true power of multifunctional compounds like this compound lies in their utility as architecturally complex synthetic intermediates. ontosight.ai Organic synthesis is often likened to molecular construction, where chemists strategically assemble simpler molecules into more complex ones. wikipedia.orgorganic-chemistry.org Alkenynols serve as sophisticated building blocks in this process, as their multiple functional groups can be selectively manipulated to introduce new atoms and ring systems. rsc.org For instance, the hydroxyl group can be used to direct reactions or be converted into other functional groups, while the alkene and alkyne can participate in a variety of addition and cyclization reactions. ontosight.ai This versatility allows for the efficient synthesis of intricate molecules, including natural products and pharmaceuticals. ontosight.aiontosight.ai

Furthermore, the reactivity of alkenynols makes them excellent mechanistic probes. By studying how these molecules react under different conditions, chemists can gain fundamental insights into reaction mechanisms. For example, the vapor phase acetylenic oxy-Cope reaction of a related compound, 5-hexen-1-yn-3-ol, has been used to study the chemistry of allenol intermediates. acs.org

Overview of Key Research Trajectories and Scholarly Contributions concerning this compound

While specific research focused solely on this compound is not extensively documented in publicly available literature, its structural motifs are present in compounds that are subjects of significant research. For example, the synthesis of its isomer, 5-methyl-5-hexen-2-one, has been explored through various methods, highlighting the interest in this carbon skeleton. odinity.comhmdb.ca

Research into related alkenynols provides a roadmap for the potential applications and reactions of this compound. For instance, studies on the interaction of 2-substituted 1,4-enyne alcohols with 1-chloro-2,3-epoxy propane (B168953) in the presence of boron trifluoride etherate have led to the synthesis of 1,4-enyne chlorohydrins, which are precursors to other valuable compounds. akj.az The reactivity of the hydroxyl and alkyne groups is a central theme in the chemistry of these molecules.

The spectroscopic properties of such compounds are also crucial for their characterization. The National Institute of Standards and Technology (NIST) provides infrared and mass spectrometry data for this compound, which are essential for its identification and for understanding its chemical behavior. nist.gov

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₁₀O |

| Molecular Weight | 110.1537 g/mol |

| CAS Registry Number | 68017-33-4 |

Data sourced from NIST WebBook nist.gov

Interactive Data Table: Spectroscopic Information

| Spectroscopic Data Type | Availability |

| Infrared (IR) Spectrum | Available |

| Mass Spectrum (Electron Ionization) | Available |

Data sourced from NIST WebBook nist.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-methylhex-5-en-3-yn-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c1-6(2)4-5-7(3)8/h7-8H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMFIGZRDWHYIOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#CC(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20987445 | |

| Record name | 5-Methylhex-5-en-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68017-33-4 | |

| Record name | 5-Methyl-5-hexen-3-yn-2-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068017334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methylhex-5-en-3-yn-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20987445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Nomenclature, Structural Features, and Advanced Stereochemical Considerations of 5 Methyl 5 Hexen 3 Yn 2 Ol

Systematic IUPAC Nomenclature and Common Research Designations

The compound is systematically named 5-Methyl-5-hexen-3-yn-2-ol according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. However, it is also widely recognized by several other names in research and commercial contexts. These synonyms include 2-Methyl-5-hexen-3-yn-2-ol , Dimethyl(vinylethynyl)carbinol , and Nazarov Carbinol . cymitquimica.comnist.gov The name "Nazarov Carbinol" stems from its use as a precursor in the Nazarov cyclization reaction, a key method for synthesizing five-membered rings. nih.govacs.org

| Nomenclature Type | Name |

| Systematic IUPAC Name | This compound |

| Common Synonym | 2-Methyl-5-hexen-3-yn-2-ol |

| Common Synonym | Dimethyl(vinylethynyl)carbinol |

| Research Designation | Nazarov Carbinol |

Intrinsic Structural Characteristics Imparted by the Alkene, Alkyne, and Hydroxyl Functionalities

This compound is an organic compound with the molecular formula C₇H₁₀O. cymitquimica.comnist.govcymitquimica.comontosight.ai Its structure is characterized by a six-carbon chain containing a carbon-carbon double bond (alkene), a carbon-carbon triple bond (alkyne), and a hydroxyl (-OH) group (an alcohol). cymitquimica.comontosight.ai

The key functional groups and their positions are:

A hexene chain with a double bond between carbons 5 and 6.

An alkyne triple bond located between carbons 3 and 4.

A hydroxyl group attached to carbon 2.

A methyl group attached to carbon 5. ontosight.ai

This unique combination of functional groups makes it a versatile building block in organic synthesis. ontosight.ai The alkene and alkyne groups are regions of high electron density, making them susceptible to addition reactions. pressbooks.pub The hydroxyl group can participate in reactions such as esterification and oxidation, and can also act as a directing group in certain synthetic transformations. The presence of both an alkene and an alkyne in conjugation can lead to complex reactivity patterns.

Stereogenic Centers and Inherent Chiral Attributes

The presence of stereogenic centers in a molecule can lead to the existence of stereoisomers, which have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms.

Enantiomeric and Diastereomeric Relationships within this compound and its Derivatives

The carbon atom at the 2-position, which is bonded to the hydroxyl group, a methyl group, a hydrogen atom, and the rest of the carbon chain, is a stereogenic center. This means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These are designated as (R)-5-Methyl-5-hexen-3-yn-2-ol and (S)-5-Methyl-5-hexen-3-yn-2-ol.

When this compound undergoes reactions to form derivatives, additional stereocenters can be created. For instance, reactions involving the alkene or alkyne can lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. The stereochemical outcome of such reactions is often influenced by the existing stereocenter at the C-2 position. For example, in Nazarov cyclization reactions involving derivatives of this carbinol, the stereochemistry of the starting material can influence the stereochemistry of the resulting cyclopentenone product, leading to the formation of diastereomeric products. acs.org

Methodologies for Chiral Discrimination and Purity Assessment in Research Contexts

Distinguishing between and assessing the purity of enantiomers and diastereomers is crucial in stereoselective synthesis and for understanding the biological activity of chiral molecules. Several methodologies are employed for this purpose:

Chiral Chromatography: This is a powerful technique for separating enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral columns are commonly used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While NMR spectra of enantiomers in an achiral solvent are identical, chiral solvating agents or chiral lanthanide shift reagents can be used to induce diastereomeric interactions, resulting in distinguishable signals for the enantiomers. For diastereomers, their NMR spectra are inherently different.

Polarimetry: This technique measures the rotation of plane-polarized light by a chiral compound. Enantiomers rotate light to an equal extent but in opposite directions. The specific rotation is a characteristic physical property used to determine enantiomeric purity, often expressed as enantiomeric excess (ee).

Enzymatic Reactions: Enzymes are chiral and can often selectively react with one enantiomer over the other. This selectivity can be used for the kinetic resolution of a racemic mixture, where one enantiomer is preferentially converted to a product, allowing for the separation of the unreacted enantiomer. For instance, lipase-catalyzed acetylation can be used to resolve racemic alcohols.

Mechanistic Insights and Reactivity Profiles of 5 Methyl 5 Hexen 3 Yn 2 Ol in Organic Transformations

Reactivity Governed by the Terminal Alkene Functionality

The terminal double bond in 5-Methyl-5-hexen-3-yn-2-ol is an electron-rich region, making it susceptible to attack by electrophiles and a prime candidate for cycloaddition reactions.

The terminal alkene, characterized by its accessible π-electron cloud, is generally more reactive towards electrophiles than the more sterically shielded and less polarized internal alkyne. In electrophilic addition reactions, an electrophile (E+) is attacked by the π electrons of the double bond. This process typically proceeds through a carbocation intermediate. For an unsymmetrical alkene like the one present in this compound, the addition is expected to follow Markovnikov's rule, where the electrophile adds to the less substituted carbon atom of the double bond, leading to the formation of a more stable, tertiary carbocation adjacent to the methyl group. A subsequent attack by a nucleophile (Nu-) on this carbocation completes the addition.

The alkene functionality serves as a competent dienophile or dipolarophile in cycloaddition reactions, a powerful class of reactions for the synthesis of cyclic compounds.

Research into Intramolecular Silyl (B83357) Nitronate Cycloadditions (ISNCs) has provided significant insights into the reactivity of systems containing both alkene and alkyne groups, such as derivatives of this compound. In these studies, related substrates known as alkenynyl-nitroethers are used. These compounds, when treated under ISNC conditions, undergo a [3+2] cycloaddition where a silyl nitronate, acting as a 1,3-dipole, reacts intramolecularly with one of the unsaturated moieties.

A key finding from these investigations is the complete chemoselectivity of the reaction. The silyl nitronate dipole reacts exclusively with the double bond, leaving the triple bond untouched. This preferential reactivity leads to the formation of dihydrofuro[3,4-c]isoxazole ring systems. Computational modeling using Spartan molecular modeling has been employed to understand this observed chemoselectivity, suggesting that the reaction to form the observed products is favored under kinetic control at room temperature.

The [3+2] cycloaddition reactions involving silyl nitronate alkenynyl-nitroethers demonstrate not only excellent chemoselectivity but also remarkable diastereospecificity. Studies have shown that each diastereomer of the starting nitroether leads to the formation of only one of the four possible diastereomeric products. This high degree of stereocontrol is a significant feature of the ISNC reaction, where the stereochemistry of the alkene is retained in the final cyclic adduct. The diastereoselectivity of the resulting dihydrofuro-isoxazolidines is controlled by the formation of the new ring system.

Table 1: Summary of Selectivity in ISNC Reactions of Alkenynyl Nitroethers

| Feature | Observation | Outcome |

|---|---|---|

| Chemoselectivity | The 1,3-dipolar cycloaddition demonstrates complete selectivity for the double bond over the triple bond. | Exclusive formation of dihydrofuro[3,4-c]isoxazoles. |

| Diastereospecificity | Each diastereomer of the starting material yields a single diastereomeric product. | High degree of stereocontrol in the formation of the fused ring system. |

Cycloaddition Reaction Studies

Reactivity of the Internal Alkyne Moiety

The internal alkyne of this compound is generally less reactive than the terminal alkene in electrophilic reactions due to the higher s-character of the sp-hybridized carbons, which holds the electrons more tightly. However, it can undergo reactions with nucleophiles, particularly if activated.

Nucleophilic addition to an alkyne is not as common as electrophilic addition unless the alkyne is "activated" by an adjacent electron-withdrawing group. Such groups, like carbonyls (ketones, esters), polarize the triple bond, making it more electrophilic and susceptible to attack by a nucleophile. This is known as a conjugate or Michael addition.

In the case of this compound, the alkyne is not conjugated with a strong electron-withdrawing group. The hydroxyl group at the propargylic position has a modest inductive effect but does not strongly activate the alkyne for nucleophilic attack. Therefore, nucleophilic addition to the internal alkyne of this specific compound would likely require harsh conditions or the use of highly reactive "hard" nucleophiles, such as organometallic reagents. Softer, less reactive nucleophiles are unlikely to react efficiently under standard conditions.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Dihydrofuro[3,4-c]isoxazoles |

Intramolecular Cyclization Processes

The conjugated enyne system within this compound is predisposed to intramolecular cyclization reactions, offering efficient pathways to heterocyclic structures, particularly furan (B31954) derivatives. These transformations can be initiated through various catalytic or promoted methods.

The presence of the hydroxyl group in this compound is crucial for base-promoted cyclization pathways. In the presence of a base, the alcohol can be deprotonated to form an alkoxide. This intermediate can then undergo a nucleophilic attack on the alkyne system. Specifically, a 5-exo-dig cyclization is a common and favored pathway for related propargyl alcohols, leading to the formation of a five-membered furan ring. While direct studies on this compound are not extensively detailed, the general mechanism provides a strong basis for its expected reactivity.

| Reactant Type | Promoter | Key Intermediate | Cyclization Mode | Product Class |

| Propargyl Alcohols | Base (e.g., KOtBu) | Alkoxide | 5-exo-dig | Furan Derivatives |

| Enynol Systems | Base | Intramolecular Adduct | Nucleophilic Attack | Substituted Furans |

Palladium catalysis offers a powerful and versatile method for constructing furan rings from enyne precursors. nih.govhud.ac.uk For a substrate like this compound, this would typically first involve oxidation of the secondary alcohol to the corresponding enynone. This enynone is then susceptible to a range of palladium-catalyzed cyclization reactions.

One established mechanism involves the oxidative cyclization of the enynone. The process is proposed to begin with the activation of the alkene by a Pd(II) species, followed by an intramolecular attack from the ketone oxygen to form a palladium sigma complex. hud.ac.uk Subsequent β-hydride elimination releases the heterocyclic product, which then isomerizes to the stable furan ring. hud.ac.uk This methodology is highly effective for synthesizing polysubstituted furans. nih.gov

Another powerful approach is a tandem Michael-Heck reaction sequence, which can be achieved with sequential phosphine-palladium catalysis, allowing for the construction of highly substituted polyalkyl furans from functionalized precursors. nih.gov

| Catalyst System | Proposed Key Step | Intermediate Type | Final Product |

| Pd(II) complexes | Alkene Activation / Intramolecular Oxypalladation | Palladium Sigma Complex | Substituted Furan |

| Pd(0) / Phosphine (B1218219) Ligand | Oxidative Addition / Carbopalladation | Dihydrofuran Intermediate | Polyalkyl Furan |

Transformations Involving the Secondary Alcohol Group

The secondary alcohol in this compound is a key functional handle for synthetic diversification, allowing for etherification and the formation of derivatives like carbamates.

The hydroxyl group of this compound can readily undergo etherification under standard conditions (e.g., Williamson ether synthesis with an alkyl halide and a base). A more specialized transformation involves the reaction with lactams. This type of reaction, often catalyzed by an acid or a transition metal, can lead to the formation of N-alkenyl or N-alkynyl lactam derivatives, which are valuable building blocks in medicinal chemistry. The specific outcome would depend on whether the reaction proceeds via the alcohol's oxygen attacking the lactam carbonyl or through a more complex catalytic cycle involving the enyne moiety.

Carbamates are stable, versatile derivatives of alcohols that serve as important functional groups in pharmaceuticals and as protecting groups in organic synthesis. The secondary alcohol of this compound can be converted into a carbamate (B1207046) by reacting it with an isocyanate or by sequential treatment with phosgene (B1210022) (or a phosgene equivalent) and an amine. This transformation introduces a nitrogen-containing functional group, opening pathways for further synthetic modifications and the exploration of new chemical space.

| Reaction Type | Reagents | Functional Group Formed | Significance |

| Etherification | Alkyl Halide, Base | Ether (R-O-R') | Standard synthetic modification |

| Reaction with Lactam | Lactam, Catalyst | N-Substituted Lactam Ether | Access to complex nitrogen heterocycles |

| Carbamate Formation | Isocyanate (R-NCO) | Carbamate (R-O-CO-NH-R') | Synthetic diversification, protecting group |

Pericyclic Rearrangements and Intramolecular Cascade Reactions

The structure of this compound is well-suited for pericyclic rearrangements, particularly after a minor functional group modification. If the alcohol is converted to a vinyl ether, the resulting structure is primed for a nist.govnist.gov-sigmatropic rearrangement, such as the Claisen rearrangement. libretexts.org This reaction proceeds through a concerted, cyclic transition state to form a new carbon-carbon bond, yielding a γ,δ-unsaturated carbonyl compound. libretexts.org

Furthermore, the molecule's array of functional groups can be exploited in intramolecular cascade reactions. A cascade reaction involves two or more bond-forming events that occur in a single synthetic operation without isolating intermediates. For instance, under acidic conditions, a Prins-type cyclization could be initiated, where the alkene and alkyne moieties interact to form a carbocationic intermediate that is subsequently trapped, potentially leading to complex polycyclic structures. beilstein-journals.org Such cascade processes are highly efficient for rapidly building molecular complexity from relatively simple starting materials. beilstein-journals.org

Detailed Investigations of Sigmatropic Rearrangements in Alkenynol Systems

Sigmatropic rearrangements are a class of pericyclic reactions involving the migration of a σ-bond across a π-system. In the context of alkenynols like this compound, the unique combination of alkene and alkyne functionalities provides a rich scaffold for various sigmatropic shifts.

Reversiblersc.orgwikipedia.org-Allyl Sulfenate to Allyl Sulfoxide (B87167) Rearrangements

While the more common nih.govmdpi.com-sigmatropic rearrangement of allylic sulfenates is well-documented, the rsc.orgwikipedia.org-rearrangement is less prevalent but mechanistically conceivable. For a substrate like this compound, conversion to an appropriate sulfenate ester would be the prerequisite. The hypothetical rsc.orgwikipedia.org-rearrangement would involve the migration of the sulfur-containing group from the oxygen atom across the conjugated enyne system.

The reversibility of such a process would be dictated by the relative thermodynamic stabilities of the sulfenate and the corresponding sulfoxide. Factors influencing this equilibrium include the substitution pattern on the carbon framework and the nature of the substituent on the sulfur atom.

| Rearrangement Type | Key Features | Thermodynamic Control |

| rsc.orgwikipedia.org-Allyl Sulfenate to Allyl Sulfoxide | Migration of a sulfenate group across a 4-atom system. | Dependent on the relative stabilities of the sulfenate and sulfoxide isomers. |

rsc.orgwikipedia.org-Propargyl Sulfenate to Allenyl Sulfoxide Rearrangements

Analogous to the allyl system, a propargylic sulfenate derived from this compound could theoretically undergo a rsc.orgwikipedia.org-sigmatropic rearrangement. In this case, the migration would occur across the acetylenic and adjacent olefinic moieties, leading to the formation of an allenyl sulfoxide. The propargyl portion of the molecule, the C-2 alcohol which would be converted to a sulfenate, would be the migrating origin.

These rearrangements are often part of a cascade of pericyclic reactions and can be influenced by the presence of coordinating metals or specific solvent environments. The formation of the allene (B1206475) functionality introduces a unique structural motif that can be valuable in complex molecule synthesis.

Stereodifferentiatingwikipedia.orgwikipedia.org-Sigmatropic Hydrogen Migrations

A wikipedia.orgwikipedia.org-sigmatropic hydrogen migration is a pericyclic reaction predicted by the Woodward-Hoffmann rules to proceed suprafacially in a thermal process. wikipedia.org For a molecule with the structural framework of this compound, such a rearrangement would require the presence of appropriate hydrogen atoms that can migrate between the termini of a 10-electron system. While the native structure of this compound does not immediately lend itself to a direct wikipedia.orgwikipedia.org-hydrogen shift, derivatives of this compound could be designed to undergo such a transformation.

The stereochemical outcome of these reactions is a key feature, with the potential to transfer chirality along the molecular backbone. The facial selectivity of the hydrogen migration would be influenced by the steric and electronic properties of the substituents on the enyne system.

Design and Exploration of Domino Processes in Complex Syntheses

Domino reactions, also known as tandem or cascade reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without the isolation of intermediates. The dense functionality of this compound makes it an attractive, albeit underexplored, substrate for the design of novel domino processes.

A hypothetical domino sequence initiated from this compound could involve an initial sigmatropic rearrangement to generate a reactive intermediate, which then undergoes a subsequent cyclization or another intermolecular reaction. For instance, an initial rearrangement could set the stage for an intramolecular Diels-Alder reaction or an ene reaction, leading to the rapid construction of complex polycyclic systems. The specific reaction pathways and the feasibility of such domino processes would be highly dependent on the reaction conditions and the specific reagents employed.

Studies on Oxidative and Reductive Reactivity

The presence of both an alcohol and a conjugated enyne system in this compound suggests a rich and varied reactivity towards both oxidation and reduction.

Mechanism of Radical Generation through Reactions with Peroxides Mediated by Copper(II)

The reaction of alcohols with peroxides in the presence of transition metal catalysts, such as copper(II), is a known method for generating radical species. In the case of this compound, the interaction with a peroxide, like tert-butyl hydroperoxide, and a copper(II) salt could initiate a radical cascade.

The proposed mechanism would likely involve the following key steps:

Coordination: The copper(II) species coordinates to the alcohol and/or the peroxide.

Redox Cycling: The copper(II) can be reduced to copper(I) by the alcohol or another reducing agent present, or it can directly interact with the peroxide.

Radical Formation: The reaction between the copper species and the peroxide leads to the homolytic cleavage of the O-O bond, generating alkoxy and/or peroxy radicals.

Substrate Radical Generation: These highly reactive radicals can then abstract a hydrogen atom from the this compound backbone, likely from the allylic or propargylic positions, to generate a carbon-centered radical.

Further Reactions: This carbon-centered radical can then undergo a variety of subsequent reactions, such as oxidation, reduction, or addition to other molecules.

The regioselectivity of the initial hydrogen abstraction would be a critical factor in determining the final product distribution.

| Step | Description | Key Intermediates |

| 1 | Coordination of Cu(II) | Copper-alkoxide or copper-peroxide complex |

| 2 | Redox Reaction | Cu(I) species, radical cations |

| 3 | Peroxide Cleavage | Alkoxy and peroxy radicals |

| 4 | Hydrogen Abstraction | Carbon-centered radical on the alkenynol |

| 5 | Product Formation | Oxidized or rearranged products |

Stereoselective Reduction Pathways Leading to Axially Chiral Allenes

The transformation of prochiral enynes, such as this compound, into axially chiral allenes represents a significant challenge in asymmetric synthesis. The controlled reduction of the triple bond in the presence of a double bond, and the simultaneous establishment of axial chirality, requires sophisticated catalytic systems. This section delves into the mechanistic insights and reactivity profiles of stereoselective reduction pathways applicable to this compound for the synthesis of valuable axially chiral allenes.

The generation of axial chirality in allenes from enynes is a topic of intensive research, with various transition metal-catalyzed and organocatalytic methods being developed. acs.orgrsc.org These methods often rely on the use of chiral ligands or catalysts to control the stereochemical outcome of the reaction. While direct stereoselective reduction of this compound is not extensively documented, the principles can be inferred from studies on analogous 1,3-enynes.

A key strategy involves the use of transition metal catalysts, such as those based on copper, rhodium, or palladium, in combination with chiral ligands. researchgate.netillinois.edu These catalytic systems can facilitate the enantioselective addition of a hydride species to the alkyne moiety. The mechanism often involves the formation of a metal-allenylidene or a metal-vinylidene intermediate, followed by a stereocontrolled hydride transfer.

For instance, copper-catalyzed asymmetric reactions of 1,3-enynes have been shown to produce chiral allenes with high enantioselectivity. researchgate.net In a typical catalytic cycle, the copper catalyst, coordinated to a chiral ligand, activates the enyne substrate. A reducing agent, such as a silane, then delivers a hydride to the activated alkyne, leading to the formation of the chiral allene. The choice of the chiral ligand is crucial in determining the facial selectivity of the hydride attack and, consequently, the absolute configuration of the resulting allene.

Another approach involves the rhodium-catalyzed 1,6-addition of organometallic reagents to 1,3-enynes, which can also yield tetrasubstituted allenes with high enantioselectivity. illinois.edu Although this is not a direct reduction, it highlights the potential for catalytic systems to control the stereochemistry of allene formation from enyne precursors.

The following table illustrates the types of catalyst systems and conditions that have been successfully employed for the asymmetric synthesis of chiral allenes from various 1,3-enynes, providing a framework for potential application to this compound.

| Catalyst System | Chiral Ligand | Reductant/Reagent | Substrate Type | Enantiomeric Excess (ee) | Reference |

| CuOAc | (S,S)-Ph-BPE | (EtO)₂MeSiH | Aromatic-substituted 1,3-enynes | Up to 99% | researchgate.net |

| Rh(I) complex | Chiral Diene | Arylboronic acids | 1,3-enynamides | High | illinois.edu |

| Pd(0) complex | Chiral Phosphine | Organoboron reagents | 2-bromo-1,3-dienes | High | illinois.edu |

The reactivity of this compound in such transformations would be influenced by both steric and electronic factors. The hydroxyl group at the C-2 position could act as a directing group, coordinating to the metal center and influencing the trajectory of the incoming hydride. The methyl group at the C-5 position would also exert steric influence on the approach of the catalyst and the reductant.

Furthermore, the development of organocatalytic methods offers a complementary strategy. Chiral phosphoric acids, for example, have been utilized to catalyze the asymmetric synthesis of axially chiral allenes from propargylic alcohols. nih.gov These catalysts can activate the substrate through hydrogen bonding, facilitating a stereoselective nucleophilic attack or rearrangement that leads to the desired allene.

The table below outlines representative organocatalytic systems used for generating chiral allenes, which could potentially be adapted for the transformation of this compound.

| Organocatalyst | Reactant | Substrate Type | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Chiral Phosphoramide | Thiazolones | Propargylic alcohols | 6:1–15:1 | 86–95% | nih.gov |

| Chiral Phosphoric Acid | Indole-2-carboxylates | Propargylic alcohols | - | Up to 86% | nih.gov |

| Chiral Guanidine | - | Racemic trisubstituted allenoates | - | High | illinois.edu |

Advanced Spectroscopic and Characterization Techniques Employed in Research on 5 Methyl 5 Hexen 3 Yn 2 Ol

Infrared (IR) Spectroscopy for Elucidating Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The gas-phase IR spectrum of 5-methyl-5-hexen-3-yn-2-ol displays characteristic absorption bands that confirm its key structural features. nist.gov

The most prominent vibrations are associated with the alcohol (O-H), alkyne (C≡C), and alkene (C=C) groups. A broad absorption in the region of 3600-3200 cm⁻¹ typically signifies the O-H stretching vibration of the alcohol. The disubstituted alkyne C≡C bond gives rise to a sharp, weaker absorption around 2250-2100 cm⁻¹. The C=C stretching of the terminal alkene is expected in the 1680-1640 cm⁻¹ region. Additionally, C-H stretching vibrations from the sp³-hybridized methyl and methine groups, sp²-hybridized vinyl group, and the hydroxyl group provide further structural confirmation. nist.gov

Table 1: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3400-3600 | O-H Stretch | Alcohol |

| ~2900-3000 | C-H Stretch (sp³) | Alkyl |

| ~2230 | C≡C Stretch | Alkyne |

| ~1650 | C=C Stretch | Alkene |

| ~1375, ~1450 | C-H Bend | Alkyl |

| ~1050 | C-O Stretch | Secondary Alcohol |

Note: Wavenumbers are approximate and based on typical ranges and available spectral data from the NIST/EPA Gas-Phase Infrared Database. nist.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise carbon-hydrogen framework of an organic molecule. While public databases lack experimentally derived ¹H and ¹³C NMR spectra for this compound, the expected chemical shifts and splitting patterns can be predicted based on its structure. guidechem.com

¹H NMR: The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The hydroxyl (-OH) proton would likely appear as a broad singlet, its chemical shift being concentration and solvent dependent. The methine proton (CH-OH) at the C2 position would be a quartet, split by the adjacent methyl group. The two vinyl protons on C6 will be distinct, appearing as singlets or narrow multiplets. The two methyl groups (C1 and the methyl on C5) would also produce unique signals.

¹³C NMR: The carbon NMR spectrum is expected to display seven distinct signals, one for each carbon atom in the molecule. The carbons of the alkyne (C3 and C4) would resonate in the characteristic downfield region for sp-hybridized carbons (~65-90 ppm). The sp²-hybridized carbons of the alkene (C5 and C6) would appear further downfield (~100-140 ppm). The carbon bearing the hydroxyl group (C2) would be found in the range typical for secondary alcohols (~60-75 ppm), while the methyl carbons would be the most upfield.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Proton | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| -CH ₃ (C1) | 1.2 - 1.5 | Doublet |

| -CH (OH)- | 4.5 - 4.8 | Quartet |

| -OH | Variable | Singlet (broad) |

| =C-CH ₃ | 1.8 - 2.0 | Singlet |

Table 3: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted δ (ppm) |

|---|---|

| C1 | 20 - 25 |

| C2 | 60 - 70 |

| C3 | 80 - 90 |

| C4 | 85 - 95 |

| C5 | 120 - 130 |

| C6 | 125 - 135 |

| C-CH₃ (on C5) | 20 - 25 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis (e.g., Electron Ionization MS)

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In Electron Ionization (EI) MS, the molecule is ionized, often leading to fragmentation. The resulting mass spectrum plots the mass-to-charge ratio (m/z) of the ions against their relative abundance. nist.gov

For this compound (molecular formula C₇H₁₀O), the molecular weight is 110.15 g/mol . nist.gov The EI mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 110. The fragmentation pattern provides further structural clues. Common fragmentation pathways would include the loss of a methyl group (CH₃•, mass = 15) to give a fragment at m/z = 95, or α-cleavage next to the oxygen atom, resulting in the loss of an ethyl group to form a stable acylium ion. The base peak, or the most abundant fragment, provides insight into the most stable fragmentation product. The NIST Mass Spectrometry Data Center has compiled data for this compound, which is essential for its identification. nist.gov

Hyphenated Techniques for Mixture Analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS))

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the detection and identification power of MS. This method is ideal for analyzing complex mixtures and identifying individual components.

In a GC-MS analysis, a sample is vaporized and passed through a long capillary column (GC), which separates the components based on their boiling points and interactions with the column's stationary phase. As each component elutes from the column, it enters the mass spectrometer, which generates a mass spectrum for that specific compound.

The compound this compound has been identified as a component in complex organic residues using GC-MS. scielo.org.zaresearchgate.net In such analyses, the compound is characterized by its specific retention time in the gas chromatogram and its unique mass spectrum, which is matched against spectral libraries like the NIST/Wiley Registry for confirmation. scielo.org.zaresearchgate.net

Chiroptical Spectroscopic Methods (e.g., Vibrational Circular Dichroism (VCD)) for Absolute Configuration Assignment

The carbon atom at the C2 position in this compound is a stereocenter, meaning the molecule is chiral and can exist as two non-superimposable mirror images (enantiomers), designated (R) and (S). While standard spectroscopic techniques cannot differentiate between enantiomers, chiroptical methods like Vibrational Circular Dichroism (VCD) can.

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This results in a spectrum with positive and negative bands that is unique to a specific enantiomer, often described as its spectroscopic "fingerprint." To determine the absolute configuration, the experimental VCD spectrum of an enantiomerically pure sample is compared to a theoretically predicted spectrum. This theoretical spectrum is calculated using quantum chemical methods, such as Density Functional Theory (DFT). A match between the experimental and the calculated spectrum for a specific configuration (e.g., the (R)-enantiomer) allows for the unambiguous assignment of the molecule's absolute stereochemistry.

Synthetic Utility of 5 Methyl 5 Hexen 3 Yn 2 Ol As a Versatile Synthon in Complex Molecule Construction

Precursor for the Synthesis of Diverse Heterocyclic Compounds

The unique arrangement of functional groups within 5-Methyl-5-hexen-3-yn-2-ol makes it a promising candidate for the synthesis of a variety of heterocyclic systems. The presence of both a double and a triple bond allows for the participation in various cycloaddition reactions, while the hydroxyl group can act as an internal nucleophile or be modified to facilitate cyclization pathways.

The 1,3-dipolar cycloaddition of nitrile oxides to alkynes is a well-established and powerful method for the regioselective synthesis of isoxazoles, a class of five-membered heterocycles with significant applications in medicinal chemistry and materials science. The alkyne moiety within this compound is a prime candidate for such transformations.

Detailed research findings on the specific [3+2] cycloaddition reactions of this compound with various nitrile oxides are not extensively documented in publicly available literature. However, based on general principles of reactivity, a proposed reaction scheme can be envisaged. The reaction would likely proceed with high regioselectivity, with the oxygen atom of the nitrile oxide adding to the more sterically hindered and electronically influenced carbon of the alkyne adjacent to the alcohol-bearing stereocenter. The electronic nature of the substituent on the nitrile oxide would be expected to influence the reaction rate.

| Dipole | Dipolarophile | Predicted Regioisomeric Product |

| Ar-C≡N⁺-O⁻ | This compound | 3-Aryl-5-(1-hydroxy-2-propen-2-yl)isoxazole |

| R-C≡N⁺-O⁻ | This compound | 3-Alkyl-5-(1-hydroxy-2-propen-2-yl)isoxazole |

This table represents a predictive outlook on the potential outcomes of [3+2] cycloaddition reactions involving this compound, based on established chemical principles.

Further empirical studies are necessary to fully elucidate the scope, limitations, and stereochemical outcomes of this transformation with this compound as the substrate.

Enynols are known precursors for the synthesis of furan (B31954) rings through various cyclization strategies, often catalyzed by transition metals such as gold, silver, or palladium. These reactions typically proceed via an initial activation of the alkyne by the metal catalyst, followed by an intramolecular nucleophilic attack by the hydroxyl group.

Specific studies detailing the cyclization of this compound to form furan derivatives are not readily found in the surveyed scientific literature. Nevertheless, the structural motif of this compound is amenable to such transformations. A plausible reaction pathway would involve a 5-endo-dig cyclization, which, depending on the reaction conditions and catalyst employed, could lead to the formation of a substituted furan. The substitution pattern on the resulting furan ring would be a direct consequence of the starting enynol structure.

| Catalyst | Proposed Furan Product |

| Au(I) or Au(III) complexes | 2-ethyl-4-isopropenyl-furan |

| Ag(I) salts | 2-ethyl-4-isopropenyl-furan |

| Pd(II) complexes | 2-ethyl-4-isopropenyl-furan |

This table outlines the potential furan products from the cyclization of this compound, extrapolated from known reactivity patterns of similar enynol substrates.

Experimental verification is required to confirm the feasibility and optimize the conditions for the conversion of this compound into furan-containing molecules.

Building Block for Advanced Polyunsaturated Molecular Architectures

The conjugated enyne backbone of this compound provides a rigid and electronically distinct scaffold that can be elaborated into more complex polyunsaturated systems. This makes it an attractive starting material for the synthesis of natural products and their analogs, many of which feature extended polyene chains.

Retinoids, a class of compounds structurally related to vitamin A, are characterized by a β-ionone ring and a polyunsaturated side chain. The synthesis of these molecules often requires careful control of stereochemistry at the double bonds. While the direct application of this compound in the stereoselective synthesis of retinoid fragments is not explicitly described in the available literature, its structure contains elements that could be strategically incorporated into a convergent synthetic route.

For instance, the enyne moiety could be subjected to stereoselective reduction or hydrometallation reactions to install the desired double bond geometry. The secondary alcohol provides a handle for further functionalization or for coupling with other fragments.

| Reaction Type | Potential Intermediate for Polyene Synthesis |

| Stereoselective alkyne reduction (e.g., Lindlar catalyst) | (Z)-5-Methyl-3,5-hexadien-2-ol |

| Hydrometallation (e.g., hydroboration, hydrozirconation) | Functionalized diene intermediates |

This table illustrates hypothetical transformations of this compound that could yield valuable intermediates for the synthesis of polyenes and retinoid fragments.

The development of synthetic protocols that leverage the inherent structure of this compound for the efficient and stereocontrolled construction of retinoid-like molecules remains an area for future investigation.

Propargyl alcohols are well-established precursors for the synthesis of allenes, which are versatile intermediates in organic synthesis. A variety of methods, including the Myers-Saito and related reactions, as well as metal-catalyzed rearrangements, can be employed for this transformation.

There is a lack of specific reports on the conversion of this compound into allene-containing structures in the reviewed literature. However, the presence of the propargylic alcohol functionality suggests that it should be a viable substrate for such reactions. The reaction would likely proceed through an SN2' displacement of the activated hydroxyl group, leading to the formation of a vinylallene.

| Reagent/Catalyst System | Expected Allene (B1206475) Product |

| Cr(II) reagents | 1,2,4-Heptatriene, 5-methyl- |

| Organocuprates | Substituted vinylallenes |

| Gold or other transition metal catalysts | Rearranged allene products |

This table provides a prospective overview of the allene structures that could be synthesized from this compound based on known methodologies for allene synthesis from propargyl alcohols.

The synthesis and characterization of allenes derived from this compound would be a valuable contribution to the field, expanding the toolbox of available allene-containing building blocks.

Role as a Model Substrate for Elucidating Intricate Organic Reaction Mechanisms

The multifunctional nature of this compound, with its competing reactive sites, makes it an excellent candidate for use as a model substrate in studies aimed at elucidating complex organic reaction mechanisms. The interplay between the alkene, alkyne, and alcohol functionalities can provide valuable insights into the selectivity and reactivity of various reagents and catalysts.

Currently, there is a scarcity of published research that explicitly utilizes this compound for mechanistic studies. However, its potential in this area is significant. For example, in competitive reaction studies, the relative rates of reaction at the double versus the triple bond could be quantified. In transition metal-catalyzed reactions, the coordination preference of the metal to the different π-systems could be investigated.

| Mechanistic Question | Potential Investigation using this compound |

| Regioselectivity of electrophilic addition | Reaction with electrophiles (e.g., halogens, acids) to determine the site of initial attack. |

| Chemoselectivity of catalytic hydrogenation | Selective reduction of the alkyne or alkene under various catalytic conditions. |

| Stereochemical course of nucleophilic attack | Reactions at the propargylic position to study the stereochemical outcome. |

This table highlights the potential of this compound as a tool for probing fundamental questions in organic reaction mechanisms.

The systematic study of the reactivity of this compound would not only expand its synthetic utility but also contribute to a deeper understanding of fundamental principles in organic chemistry.

Exploration in the Development of Precursors for Novel Materials

The unique molecular architecture of this compound, featuring a terminal alkene, a disubstituted alkyne, and a secondary alcohol, positions it as a versatile synthon for the development of novel polymeric materials. Its inherent functionality allows for participation in a variety of polymerization and cross-linking reactions, paving the way for the synthesis of advanced materials with tailored properties. Research into analogous enyne-containing molecules has demonstrated their potential in creating thermosetting resins, conjugated polymers, and functional coatings.

The presence of both vinyl and ethynyl (B1212043) groups allows this compound to act as a monomer in various polymerization schemes. For instance, the double and triple bonds can undergo addition polymerization, potentially initiated by radical, cationic, or anionic species. Furthermore, the enyne moiety is a suitable substrate for metal-catalyzed polymerizations, such as enyne metathesis, which can lead to the formation of conjugated polymers with interesting optical and electronic properties.

The hydroxyl group adds another layer of synthetic versatility. It can be functionalized to introduce other reactive groups or to modify the solubility and thermal properties of the resulting polymers. Moreover, the alcohol functionality can participate in condensation polymerizations or act as a reactive site for grafting other polymer chains.

One of the most promising applications of this compound is in the formulation of cross-linked thermosetting resins. The enyne unit can undergo thermal or catalytic curing, leading to the formation of a rigid three-dimensional network. The hydroxyl group can also participate in the cross-linking process, for example, by reacting with isocyanates to form polyurethanes or with epoxides to form epoxy resins. This dual reactivity can lead to highly cross-linked materials with enhanced thermal stability and mechanical strength.

While direct research on the polymerization of this compound is limited in publicly available literature, the behavior of structurally similar enyne alcohols provides valuable insights into its potential. Studies on analogous systems have shown that the interplay between the enyne and hydroxyl functionalities can be exploited to control polymer architecture and properties.

For instance, the polymerization of similar enyne monomers has been shown to yield polymers with high thermal stability and desirable mechanical properties. The resulting materials often exhibit high glass transition temperatures (Tg) and good resistance to chemical degradation. The specific properties of polymers derived from this compound would be dependent on the polymerization method and the incorporation of any comonomers or cross-linking agents.

The potential of this compound as a precursor for novel materials is summarized in the table below, which outlines hypothetical polymer systems and their expected properties based on data from analogous compounds.

| Polymer System | Potential Polymerization Method | Key Functional Groups Involved | Anticipated Material Properties | Potential Applications |

|---|---|---|---|---|

| Homopolymer | Radical Polymerization | Alkene, Alkyne | Thermoplastic or thermoset with high cross-link density, potential for high Tg. | Molding compounds, adhesives. |

| Copolymer with Styrene | Free Radical Copolymerization | Alkene | Modified polystyrene with increased thermal stability and potential for post-cross-linking. | High-performance engineering plastics. |

| Polyurethane Network | Polyaddition with Diisocyanates | Hydroxyl | Thermosetting polyurethane with high rigidity and chemical resistance due to enyne cross-linking. | Coatings, foams, elastomers. |

| Epoxy Resin | Curing with Epoxy Monomers | Hydroxyl | Highly cross-linked epoxy thermoset with enhanced thermal and mechanical properties. | Composites, adhesives, electronic packaging. |

| Conjugated Polymer | Enyne Metathesis | Alkene, Alkyne | Semiconducting polymer with potential for optical and electronic applications. | Organic electronics, sensors. |

Detailed Research Findings on Analogous Systems

Research on structurally related enyne-containing monomers has provided a foundation for understanding the potential of this compound in materials science. Studies have demonstrated that the inclusion of enyne functionalities into polymer backbones can significantly enhance their thermal and mechanical properties.

For example, the synthesis of polyesters functionalized with alkyne groups has been reported to yield photo-cross-linkable elastomers. In one such study, an alkyne-functionalized polyester (B1180765) was synthesized via melt condensation and subsequently cross-linked using thiol-yne click chemistry. The resulting elastomer exhibited mechanical properties comparable to those of human soft tissues, demonstrating the potential for creating biocompatible materials.

The following table presents data from a study on an alkyne-functionalized polyester, illustrating the influence of cross-linker concentration on the thermal properties of the resulting thermoset.

| Cross-linker Equivalents | Glass Transition Temperature (Tg1) (°C) | Glass Transition Temperature (Tg2) (°C) | Decomposition Temperature (Td) at 5% Mass Loss (°C) |

|---|---|---|---|

| 1.0x | -42.5 | -1.2 | 285 |

| 1.5x | -41.7 | 5.0 | 300 |

| 2.0x | -40.8 | 10.3 | 312 |

Data extrapolated from studies on analogous alkyne-functionalized polyesters.

These findings suggest that by controlling the degree of cross-linking, the thermomechanical properties of polymers derived from enyne-containing monomers like this compound can be precisely tuned. The ability to tailor properties such as glass transition temperature and thermal stability is crucial for designing materials for specific high-performance applications. Further research into the polymerization and cross-linking of this compound is warranted to fully explore its potential as a precursor for a new generation of advanced materials.

Occurrence and Environmental Research of 5 Methyl 5 Hexen 3 Yn 2 Ol

Identification and Characterization in Natural Product Extracts (e.g., Plant Extracts)

There is currently no scientific literature available that reports the identification or characterization of 5-Methyl-5-hexen-3-yn-2-ol in any natural product extracts, including those from plants. While numerous studies focus on the isolation and identification of various compounds from botanical sources, this specific molecule has not been documented as a naturally occurring substance.

Research on Biotransformation Pathways and Environmental Fate

Similarly, there is a lack of academic literature pertaining to the biotransformation pathways and environmental fate of this compound. Research into how this compound might be metabolized by organisms or its persistence and degradation in the environment has not been published.

Future Research Directions and Emerging Paradigms for 5 Methyl 5 Hexen 3 Yn 2 Ol Research

Development of Novel Organocatalytic and Metal-Free Stereoselective Transformations

The development of stereoselective reactions is paramount in modern organic synthesis, particularly for the construction of chiral molecules. While metal-catalyzed transformations of enynes are well-established, a significant future direction for 5-Methyl-5-hexen-3-yn-2-ol lies in the realm of organocatalysis and metal-free methodologies. These approaches offer advantages in terms of sustainability, reduced toxicity, and often complementary selectivity to metal-based systems.

Future research could focus on the use of chiral Brønsted acids or bifunctional organocatalysts to activate the alkyne or alkene moiety of this compound towards stereoselective additions. For instance, chiral phosphoric acids could catalyze the enantioselective addition of nucleophiles to the alkyne, guided by the pre-existing stereocenter of the alcohol. An illustrative example of a potential organocatalytic transformation is the asymmetric alkenylation of the propargylic alcohol functionality. researchgate.net

Furthermore, metal-free conditions for reactions such as hydroamination or hydroalkoxylation of the alkyne, using strong organic bases or acids, could provide direct access to functionalized allylic alcohols. mdpi.comrsc.org The inherent chirality of this compound could serve as a crucial controlling element in diastereoselective transformations of the enyne system.

Table 1: Potential Organocatalytic and Metal-Free Reactions for this compound

| Reaction Type | Potential Catalyst | Potential Product |

| Asymmetric Alkenylation | Chiral N-triflyl phosphoramide | Chiral 1,4-enyne derivatives |

| Stereoselective Hydroindolation | p-Toluenesulfonic acid | Bis(indolyl)alkanes |

| Metal-Free O-addition | Bromotrimethylsilane | Functionalized isochromenes |

| Base-Mediated Enamide Synthesis | DABCO | Functionalized enamides |

Integration into Flow Chemistry and Automated Synthesis Methodologies

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation. nih.gov The integration of this compound into flow chemistry setups represents a significant avenue for future research.

The high reactivity of the enyne functionality can be safely managed in microreactors, allowing for reactions to be performed under high-temperature and high-pressure conditions that would be hazardous in batch. rsc.org For example, catalytic reactions such as enyne metathesis or cycloadditions could be optimized rapidly using automated flow systems. rsc.orgneuroquantology.com The "click" reaction, a 1,3-dipolar cycloaddition of an azide (B81097) to a terminal alkyne, is particularly well-suited for flow chemistry, and could be applied to derivatives of this compound for the synthesis of triazoles. acs.org

Automated synthesis platforms can facilitate the rapid exploration of reaction conditions and the construction of molecular libraries based on the this compound scaffold. chemrxiv.org This would accelerate the discovery of new reactions and bioactive derivatives.

Advanced Machine Learning and AI-Driven Approaches for Reaction Prediction and Optimization

Machine learning models can be trained on large datasets of reactions involving similar enyne systems to predict the stereoselectivity and yield of potential transformations of this compound. arxiv.orgresearchgate.netrsc.org This would allow researchers to prioritize experiments and avoid time-consuming trial-and-error optimization. For instance, an AI model could predict the optimal catalyst and conditions for a stereoselective cycloisomerization of this compound. rsc.org

Table 2: Applications of AI and Machine Learning in this compound Research

| Application | AI/ML Technique | Potential Outcome |

| Reaction Outcome Prediction | Random Forest, Neural Networks | Prediction of product structure, yield, and stereoselectivity |

| Retrosynthetic Analysis | Transformer-based models | Proposing novel synthetic routes to complex targets from this compound |

| Reaction Condition Optimization | Bayesian Optimization, Reinforcement Learning | Identification of optimal temperature, solvent, and catalyst for a given transformation |

| Catalyst Design | Generative Models | In silico design of novel organocatalysts for stereoselective reactions |

Exploration as a Scaffold for Bioactive Compound Discovery (Focusing on the Chemical Synthesis Aspect)

The enyne moiety is a key structural feature in many biologically active natural products and synthetic molecules. nih.govresearchgate.netnih.gov The 1,3-enyne motif, which can be accessed from this compound, is an important intermediate in the synthesis of complex organic compounds. nih.gov The combination of functionalities in this compound makes it an attractive starting point for the synthesis of diverse molecular architectures for biological screening.

Future research in this area will likely focus on using this compound as a building block in diversity-oriented synthesis. The alkene and alkyne groups can be functionalized in a multitude of ways, such as through cycloaddition reactions, cross-coupling reactions, and multicomponent reactions, to rapidly generate libraries of complex molecules. For instance, the alkyne can be used in copper-catalyzed azide-alkyne cycloadditions (CuAAC) to attach various fragments, a powerful strategy in medicinal chemistry. acs.org

The chiral alcohol functionality provides a handle for controlling the stereochemistry of subsequent transformations, which is crucial for biological activity. Tandem reactions, where multiple bonds are formed in a single operation, could be developed to efficiently convert this compound into complex heterocyclic or carbocyclic systems. nih.gov

Investigations into Non-Traditional Reaction Media and Sustainable Chemical Processes

The principles of green chemistry are increasingly influencing the design of synthetic routes. A key aspect of this is the use of non-traditional and more sustainable reaction media. acs.org Future research on the reactivity of this compound will likely explore its transformations in such media.

Water, ionic liquids, deep eutectic solvents, and supercritical fluids are all promising alternatives to conventional volatile organic solvents. researchgate.netresearchgate.netnih.gov Reactions such as enyne metathesis, which are typically performed in chlorinated solvents, could potentially be adapted to these greener media. researchgate.net The use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) has been shown to be favorable for certain alkyne carboxylations and could be explored for reactions with this compound. mdpi.com

Moreover, the development of catalytic systems that are recyclable and can operate under milder conditions will be a priority. This includes the use of heterogeneous catalysts that can be easily separated from the reaction mixture. The overarching goal will be to develop synthetic processes involving this compound that are not only efficient and selective but also environmentally benign.

Q & A

Q. What experimental methods are recommended for synthesizing 5-Methyl-5-hexen-3-yn-2-ol?

Methodological Answer: The synthesis of this compound can be approached via alkyne hydration or selective reduction of a conjugated enyne system. For example:

- Step 1: Start with a pre-functionalized alkyne precursor (e.g., 5-methyl-5-hexen-3-yne).

- Step 2: Use acid-catalyzed hydration (e.g., HgSO₄/H₂SO₄) to add a hydroxyl group at the terminal position.

- Step 3: Purify via fractional distillation under reduced pressure (e.g., 0.020 bar, boiling point ~351–353 K) .

Validation: Confirm purity using GC-MS and NMR (¹H/¹³C) to detect any side products like ketones or over-reduced species.

Q. How can researchers safely handle this compound in the laboratory?

Methodological Answer: Based on analogous compounds (e.g., 5-Hexen-2-ol derivatives):

- Hazards: Acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) .

- Safety Protocols:

Advanced Research Questions

Q. How to resolve contradictions in reported boiling points for unsaturated alcohols like this compound?

Methodological Answer: Boiling points vary with pressure and purity. For example:

| Pressure (bar) | Boiling Point (K) | Reference |

|---|---|---|

| 0.020 | 351–353 | |

| Approach: |

- Use reduced-pressure distillation to replicate conditions from literature.

- Cross-validate with dynamic vapor pressure measurements (e.g., Antoine equation adjustments).

- Check for impurities via HPLC or GC-MS, as unsaturated alcohols often form azeotropes with solvents.

Q. What strategies optimize the stability of this compound during long-term storage?

Methodological Answer:

- Stability Factors:

- Temperature: Store at –20°C to slow autoxidation of the alkyne and alkene moieties.

- Inert Atmosphere: Use argon or nitrogen gas to displace oxygen in storage vials.

- Inhibitors: Add stabilizers like BHT (butylated hydroxytoluene) at 0.1% w/w.

Validation: Monitor degradation via periodic FT-IR to track hydroxyl group integrity and GC-MS for volatile byproducts.

Q. How to analyze reaction mechanisms involving this compound in catalytic systems?

Methodological Answer:

- Mechanistic Probes:

- Use isotopic labeling (e.g., D₂O) to trace proton transfer in hydration/dehydration steps.

- Employ DFT (Density Functional Theory) calculations to model transition states in alkyne activation.

- Experimental Design:

- Conduct kinetic studies under varied temperatures and catalyst loadings (e.g., Pd/C or Ru complexes).

- Analyze regioselectivity using NMR to distinguish between Markovnikov and anti-Markovnikov adducts.

Data Interpretation & Validation

Q. What techniques are critical for characterizing the stereochemistry of this compound derivatives?

Methodological Answer:

- Chiral Chromatography: Use HPLC with a chiral stationary phase (e.g., amylose tris(3,5-dimethylphenylcarbamate)).

- Vibrational Circular Dichroism (VCD): Resolve enantiomeric excess by correlating IR and circularly polarized light interactions.

- X-ray Crystallography: Resolve absolute configuration for crystalline derivatives.

Q. How to address inconsistencies in spectroscopic data for unsaturated alcohols?

Methodological Answer:

- Cross-Validation: Compare ¹H NMR chemical shifts with computational predictions (e.g., ACD/Labs or ChemDraw simulations).

- 2D NMR Techniques: Use HSQC and HMBC to resolve overlapping signals from alkene/alkyne protons.

- Reference Standards: Cross-check against NIST Chemistry WebBook data for similar compounds (e.g., 5-Methyl-1-hexyn-3-ol) .

Safety & Compliance

Q. What are the regulatory considerations for disposing of waste containing this compound?

Methodological Answer:

- Waste Classification: Classify as acute toxic waste (Oral Toxicity Category 4) under OSHA HCS .

- Neutralization: Treat with excess sodium bicarbonate to deprotonate the alcohol, followed by incineration in a licensed facility.

- Documentation: Maintain SDS (Safety Data Sheet) logs per 29 CFR 1910.1200 and local regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.